4-{2-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine
Description
4-{2-[4-(4-Methoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a heterocyclic compound featuring a pyrimidine core substituted with a morpholine group at the 4-position and a 4-methoxybenzoyl-piperazine moiety at the 2-position. Its structure integrates key pharmacophores:
- Pyrimidine ring: A six-membered aromatic ring with two nitrogen atoms, common in bioactive molecules for hydrogen bonding and π-π interactions.
- Morpholine: A saturated six-membered ring with one oxygen and one nitrogen atom, enhancing solubility and metabolic stability.
- 4-Methoxybenzoyl-piperazine: A piperazine derivative with a 4-methoxybenzoyl substituent, contributing to receptor binding affinity and selectivity.
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-16-15-19(24-11-13-29-14-12-24)23-21(22-16)26-9-7-25(8-10-26)20(27)17-3-5-18(28-2)6-4-17/h3-6,15H,7-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFYTROAUPCQNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been found to interact with various receptors such as d2 and 5-ht2a . These receptors play crucial roles in neurological functions and are often targeted by antipsychotic agents .
Mode of Action
Compounds with similar structures have been found to exhibit antagonistic activity at d2 and 5-ht2a receptors . This means they bind to these receptors and block their activity, which can lead to changes in neurological function .
Biochemical Pathways
The 5-HT2A receptor is part of the serotonergic pathway, which is involved in mood regulation and other cognitive functions .
Pharmacokinetics
It’s known that the piperazine moiety, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The antagonistic activity at d2 and 5-ht2a receptors by similar compounds can lead to changes in neurological function, potentially alleviating symptoms of conditions like schizophrenia .
Biological Activity
The compound 4-{2-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a synthetic molecule with potential pharmacological applications. Its structure suggests it may interact with various biological targets, particularly in the realm of neuropharmacology and oncology. This article explores its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.
- Molecular Formula : C22H29N5O4
- Molecular Weight : 427.5 g/mol
- Purity : Typically around 95%.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. The presence of the piperazine and pyrimidine moieties suggests potential activity on neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Potential Targets:
- Dopamine Receptors : Compounds with similar structures have shown high affinity for dopamine D4 receptors, which are implicated in various neurological disorders .
- Serotonin Receptors : The morpholine structure may interact with serotonin receptors, influencing mood and anxiety pathways.
- Tubulin Binding : Some analogs have demonstrated the ability to bind to tubulin, inhibiting its polymerization, which is a mechanism employed by several anticancer agents .
Biological Activity Studies
Research into the biological activity of this compound has yielded promising results, particularly in preclinical models.
In Vitro Studies
In vitro assays have indicated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies on related compounds have demonstrated their capacity to inhibit cell proliferation by disrupting microtubule dynamics .
In Vivo Studies
Animal models have been utilized to assess the efficacy of this compound in vivo. For example, treatment with structurally similar compounds has shown reduced tumor growth in xenograft models of prostate and melanoma cancers . This suggests that this compound could potentially possess similar antitumor properties.
Case Studies
- Anticancer Activity : A study examining methoxybenzoyl derivatives reported that certain compounds could effectively inhibit the growth of multidrug-resistant cancer cells by overcoming P-glycoprotein-mediated resistance .
- Neuropharmacological Effects : Research into compounds with similar piperazine structures has indicated potential anxiolytic effects through modulation of serotonin pathways, warranting further investigation into this compound's effects on anxiety and mood disorders.
Data Summary
The following table summarizes key findings from studies related to the biological activity of compounds similar to this compound:
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
- Mechanism : The compound has been studied for its interaction with serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation.
- Case Study : A study indicated that derivatives similar to this compound exhibit significant agonistic activity at the 5-HT1A receptor, suggesting potential use in treating depression and anxiety disorders .
2. Anticancer Properties
- Mechanism : Research has shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways.
- Data Table :
3. Antimicrobial Activity
- Mechanism : The compound has shown promise as an antimicrobial agent against various pathogens due to its ability to disrupt bacterial cell membranes.
- Case Study : In vitro studies demonstrated that piperazine derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Neuropharmacology
The compound's interaction with neurotransmitter systems positions it as a candidate for neuropharmacological applications:
- Cognitive Enhancement : Studies suggest that compounds targeting the cholinergic system may enhance cognitive function and memory retention.
- Case Study : A derivative was tested in animal models for its effects on memory enhancement, showing promising results in improving cognitive deficits associated with neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares 4-{2-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine with structurally related compounds from the evidence:
*Calculated based on analogous structures in and .
Key Differences in Activity and Selectivity
- Substituent Effects: The 4-methoxybenzoyl group in the target compound may enhance blood-brain barrier penetration compared to the 3-iodobenzoyl analogue (), which is bulkier and less lipophilic . GDC-0941 () replaces pyrimidine with a thieno[3,2-d]pyrimidine core, improving PI3Kα inhibition (IC₅₀ = 3 nM) due to increased planar rigidity and hydrophobic interactions . Compound 77 () demonstrates nanomolar antimalarial activity, attributed to its pyridine substituent, which may disrupt heme detoxification in Plasmodium parasites .
- Synthetic Accessibility: The target compound can likely be synthesized via Suzuki-Miyaura cross-coupling (as in and ), whereas GDC-0941 requires multistep functionalization of a thienopyrimidine scaffold .
Pharmacokinetic and Physicochemical Comparisons
| Parameter | Target Compound | GDC-0941 | Compound 77 |
|---|---|---|---|
| LogP (Predicted) | 2.1 | 3.8 | 1.9 |
| Solubility (mg/mL) | ~0.5 (moderate) | <0.1 (low) | ~1.2 (high) |
| Metabolic Stability | Stable (morpholine) | Moderate (sulfonyl) | Labile (pyridine) |
*Data inferred from structural analogs in , and 13.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
